molecular formula C20H23ClNO4- B12353366 Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate

Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate

Cat. No.: B12353366
M. Wt: 376.9 g/mol
InChI Key: BXYUSKBKDUMWJY-UHFFFAOYSA-M
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Description

Chemical Name: Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate Synonyms: BRL 35135, BRL-35135 IUPAC Name: Methyl {4-[(2R)-2-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl]phenoxy}acetate hydrobromide (1:1) CAS Registry No.: 91097-81-3

This compound is a β3-adrenergic receptor (β3-AR) agonist, structurally characterized by a phenoxyacetic acid backbone substituted with a 3-chlorophenyl-hydroxyethylamino-propyl group.

Properties

Molecular Formula

C20H23ClNO4-

Molecular Weight

376.9 g/mol

IUPAC Name

2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]propanoate

InChI

InChI=1S/C20H24ClNO4/c1-13(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-14(2)20(24)25/h3-9,11,13-14,19,22-23H,10,12H2,1-2H3,(H,24,25)/p-1

InChI Key

BXYUSKBKDUMWJY-UHFFFAOYSA-M

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(C)C(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenylacetic acid with ethylene oxide to form 3-chlorophenyl-2-hydroxyethylamine. This intermediate is then reacted with 4-(2-bromoethyl)phenol to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of analogs were synthesized and tested for their efficacy against cancer cell lines. The lead compound demonstrated an IC50 value of 0.5 µM against MCF-7 (breast cancer) cells, indicating potent activity compared to standard chemotherapeutics .

Neuropharmacological Applications

2.1 Neuroprotective Effects
this compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted as a significant mechanism for its neuroprotective action.

Case Study:
A study conducted on a Parkinson's disease model reported that administration of the compound resulted in improved locomotor activity and reduced neuronal loss in the substantia nigra region, suggesting its potential as a therapeutic agent for neurodegeneration .

Pharmacokinetic Studies

3.1 Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic studies have shown that this compound exhibits favorable ADME properties. The compound demonstrates good oral bioavailability and an appropriate half-life conducive to therapeutic use.

Data Table: Pharmacokinetic Parameters

ParameterValueDescription
Oral Bioavailability75%Indicates effective absorption
Half-life6 hoursSuitable for once or twice daily dosing
Volume of Distribution1.5 L/kgSuggests extensive tissue distribution

Cosmetic Applications

4.1 Skin Care Formulations
The compound has also found applications in cosmetic formulations due to its moisturizing and skin-conditioning properties. Its ability to enhance skin hydration makes it an attractive ingredient in topical formulations.

Case Study:
In a formulation study, this compound was incorporated into a moisturizer, resulting in significant improvements in skin hydration levels over a 28-day period compared to a control group .

Mechanism of Action

The mechanism of action of Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar β3-AR Agonists

Structural and Functional Analogues

The following β3-AR agonists share structural motifs with the target compound but differ in key substituents, pharmacological profiles, and developmental status:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Structure Approval Status Efficacy (In Vitro/In Vivo) Toxicity Concerns Notes
Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate (BRL 35135) Methyl ester of phenoxyacetic acid with R,R stereochemistry Preclinical Moderate β3-AR selectivity High in humans Studied for obesity-related disorders; lacks clinical development
Sodium 2-[4-(2-{[2-(3-Chlorophenyl)-2-Hydroxyethyl]Amino}Propyl)Phenoxy]Acetate (BRL37344) Sodium salt of phenoxyacetic acid derivative Preclinical High β3-AR activation Significant cardiac side effects Used in obesity research; industrial-grade availability
CL316243 (Disodium 5-[(2R)-2-[[(2R)-2-(3-Chlorophenyl)-2-Hydroxyethyl]Amino]Propyl]-1,3-Benzodioxole-2,2-Dicarboxylate) Benzodioxole dicarboxylate core Preclinical Potent β3-AR agonist Species-specific toxicity Used in murine obesity models; ineffective in humans
Ritobegron Phenethanolamine derivative with substituted aromatic ring Discontinued Moderate efficacy Poor tolerability Developed for overactive bladder; withdrawn due to adverse effects
Solabegron Similar phenoxyacetate backbone Phase III High β3-AR selectivity Lower toxicity In trials for irritable bowel syndrome; better safety profile

Key Differentiators

Structural Variations
  • BRL 35135 vs. BRL37344 : The methyl ester group in BRL 35135 contrasts with the sodium carboxylate in BRL37344, altering solubility and bioavailability .
  • CL316243 : The benzodioxole dicarboxylate structure enhances receptor binding affinity but reduces metabolic stability in humans .
Pharmacological Outcomes
  • Efficacy : BRL37344 and CL316243 show higher β3-AR activation in rodents than BRL 35135, but all exhibit low translational efficacy in humans .
  • Toxicity: Cardiac side effects (e.g., tachycardia) are pronounced in BRL37344 and ritobegron due to off-target β1-AR activity, whereas solabegron’s modified structure minimizes this issue .
Clinical Status
  • Most β3-AR agonists, including BRL 35135 and BRL37344, remain preclinical due to species-specific efficacy gaps and toxicity .
  • Solabegron is an exception, advancing to Phase III trials owing to structural optimizations for human use .

Research Implications

The structural nuances of these compounds highlight the challenges in designing β3-AR agonists with translatable metabolic benefits. For example:

  • Ionic Forms : Sodium salts (e.g., BRL37344) enhance aqueous solubility but may increase off-target interactions .

Biological Activity

Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on various research findings, including its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25BrClNO4C_{20}H_{25}BrClNO_4 . The compound features a phenoxy group, a chlorophenyl moiety, and an aminoalkyl chain that contribute to its biological activity.

PropertyValue
Molecular Weight426.88 g/mol
LogP3.5
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, the compound was tested against human breast cancer cell lines using the MTT assay, showing a dose-dependent inhibition of cell proliferation .

The proposed mechanism for the antitumor activity of this compound involves the induction of apoptosis in cancer cells. It appears to activate specific signaling pathways that lead to cell cycle arrest and subsequent programmed cell death . Additionally, it may interfere with the DNA replication process in tumor cells, further contributing to its anticancer effects.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for Staphylococcus epidermidis was reported at 1000 μg/mL .

Table 2: Biological Activity Summary

Activity TypeEffectiveness
AntitumorSignificant growth inhibition
AntimicrobialEffective against multiple strains
MechanismInduces apoptosis

Case Study 1: Breast Cancer Cell Lines

In a controlled study, this compound was administered to human breast cancer cell lines. The results indicated a reduction in cell viability by approximately 70% after 48 hours of treatment at a concentration of 50 μM .

Case Study 2: Bacterial Infections

A separate study evaluated the compound's efficacy against bacterial infections in vitro. The results demonstrated that at concentrations above 500 μg/mL, the compound significantly inhibited bacterial growth, suggesting its potential as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate?

Answer:
The synthesis typically involves a multi-step approach:

Intermediate Formation : React 3-chlorophenyl glycidol with a propylphenoxy precursor under basic conditions to form the aminopropylphenoxy backbone .

Esterification : Treat the intermediate with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate moiety .

Purification : Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).
  • Use anhydrous conditions to avoid hydrolysis of the ester group.

Advanced: How can stereochemical purity be ensured during synthesis, and what analytical methods validate enantiomeric excess?

Answer:

  • Stereocontrol : Employ chiral catalysts (e.g., (R)-BINOL) during the epoxide-opening step to favor the desired (R,R)-configuration .
  • Chiral Chromatography : Use HPLC with a Chiralpak® OD column (20% MeOH-DMEA in CO₂) to separate isomers, achieving >98% enantiomeric excess (ee) .
  • Spectroscopic Validation :
    • Circular Dichroism (CD) : Compare optical rotation with reference standards.
    • NMR Chiral Shift Reagents : Eu(hfc)₃ to resolve diastereomeric splitting in proton NMR .

Basic: What in vitro assays are suitable for evaluating β-adrenergic receptor activity of this compound?

Answer:

  • Adenylyl Cyclase Assay : Measure cAMP production in adipocyte ghosts or transfected HEK-293 cells expressing β3-adrenoceptors.
    • Protocol : Incubate cells with 1–100 µM compound, lyse, and quantify cAMP via ELISA. EC₅₀ values typically range 10–50 nM for β3 .
  • Receptor Binding Studies : Use radiolabeled [³H]-CGP 12177 in competitive binding assays to determine Ki values .

Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy of this β3-agonist?

Answer:

  • Pharmacokinetic Factors :
    • Assess metabolic stability via liver microsome assays (e.g., t½ in rat microsomes).
    • Evaluate plasma protein binding (equilibrium dialysis) to identify bioavailability limitations .
  • Tissue-Specific Effects :
    • Conduct ex vivo studies on adipose vs. cardiac tissues to compare receptor density and coupling efficiency (e.g., Gαs vs. Gαi pathways) .
  • Metabolite Profiling : Use LC-MS to identify active/potentially antagonistic metabolites .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 363.12 (exact mass) .
  • ¹H/¹³C NMR : Key signals include:
    • δ 3.7 ppm (s, 3H, ester -OCH₃).
    • δ 4.1–4.3 ppm (m, 2H, -OCH₂COO-).
    • Aromatic protons between δ 6.8–7.4 ppm .
  • IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ .

Advanced: How does the 3-chlorophenyl moiety influence β3-adrenoceptor binding compared to other halogen substitutions?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Chlorine vs. Fluorine : 3-Cl enhances lipophilicity (logP ~2.8) and stabilizes hydrophobic pocket interactions, yielding 10-fold higher affinity than 3-F analogs .
    • Bromine Substitution : Increases molecular weight but reduces solubility, lowering in vivo efficacy despite similar in vitro binding .
  • Computational Modeling :
    • Docking studies (AutoDock Vina) show 3-Cl forms a halogen bond with Tyr³⁰⁸ in the receptor’s transmembrane domain .

Advanced: What strategies mitigate oxidative degradation of the phenolic ether group during long-term storage?

Answer:

  • Stabilizers : Add 0.1% w/v ascorbic acid or BHT to ethanolic stock solutions.
  • Storage Conditions :
    • Store at -20°C under argon in amber vials to prevent UV-induced radical formation.
    • Lyophilize for solid-state storage; DSC confirms stability up to 150°C .

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